molecular formula C16H16N3NaO7S2 B565502 Cefoxitin-d3 Sodium Salt CAS No. 1316289-46-9

Cefoxitin-d3 Sodium Salt

Cat. No.: B565502
CAS No.: 1316289-46-9
M. Wt: 452.446
InChI Key: GNWUOVJNSFPWDD-JIGPONIWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

Cefoxitin-d3 sodium salt emerged from advancements in stable isotope labeling techniques during the late 20th and early 21st centuries. The parent compound, cefoxitin, was first synthesized in 1972 by Merck & Co. through chemical modification of cephamycin C, a natural product of Streptomyces lactamdurans. The deuterated form was developed to address the growing need for internal standards in pharmacokinetic and metabolic studies, ensuring accurate quantification by compensating for matrix effects and instrument variability.

The synthesis of cefoxitin-d3 involves replacing three hydrogen atoms with deuterium at specific positions in the methoxy group of the cephamycin nucleus (Figure 1). This modification preserves the compound’s chemical reactivity while introducing a mass difference detectable via mass spectrometry.

Table 1: Key Historical Milestones

Year Development Source
1972 Discovery of cefoxitin
2006 Advancements in aspartokinase regulation studies for cephamycin biosynthesis
2010 Commercial availability of this compound
2021 Validation of LC-MS/MS methods using deuterated standards

Classification within β-lactam Antibiotics

This compound belongs to the cephamycin subclass of β-lactam antibiotics, characterized by a 7α-methoxy group that confers resistance to β-lactamase enzymes. Its classification is defined by:

  • Core Structure : A bicyclic cephem nucleus with a β-lactam ring.
  • Functional Modifications :
    • Methoxy group at position 7α (deuterated in cefoxitin-d3).
    • Carbamoyloxyethyl side chain at position 3.
  • Mechanistic Role : Inhibits bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs).

Structural Comparison with Parent Compound

Feature Cefoxitin Cefoxitin-d3
Molecular Formula C₁₆H₁₆N₃NaO₇S₂ C₁₆H₁₃D₃N₃NaO₇S₂
Molecular Weight 449.43 g/mol 452.45 g/mol
Key Modification –OCH₃ at C7 –OCD₃ at C7

Data sourced from .

Significance in Analytical Chemistry

This compound is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for:

  • Quantitative Accuracy : Serves as an internal standard to correct for ionization variability.
  • Matrix Effect Mitigation : Reduces signal suppression/enhancement in biological samples.
  • Metabolic Studies : Enables differentiation between endogenous and exogenous cefoxitin in pharmacokinetic analyses.

Table 2: Analytical Applications

Application Method Sensitivity (LLOQ) Reference
Plasma quantification LC-MS/MS 0.1–1 mg/L
Antibiotic residue analysis UPLC-MS/MS 0.5–100 mg/L
Multi-drug TDM Automated LC-MS/MS 0.1–500 mg/L

Relationship to Parent Compound Cefoxitin

This compound retains the antibacterial pharmacophore of cefoxitin but is exclusively used for analytical purposes. Critical distinctions include:

  • Isotopic Composition : Three deuterium atoms increase its molecular mass by 3.02 Da, facilitating spectral distinction.
  • Chemical Stability : Deuterium substitution reduces metabolic degradation rates in in vitro assays, enhancing reliability as an internal standard.
  • Synthetic Pathway : Derived from cefoxitin via isotope exchange reactions under controlled conditions.

Mechanistic Overlap :
Both compounds inhibit PBPs in Escherichia coli and Streptococcus pneumoniae, though cefoxitin-d3 is not clinically administered.

Properties

CAS No.

1316289-46-9

Molecular Formula

C16H16N3NaO7S2

Molecular Weight

452.446

IUPAC Name

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;

InChI Key

GNWUOVJNSFPWDD-JIGPONIWSA-M

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Synonyms

(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Betacef-d3;  Cefaxilin-d3 Sodium;  Cenomycin-d3;  Farmoxin-d3;  MK 306-d3;  Mefoxin-d3;  Mefoxithin-d

Origin of Product

United States

Preparation Methods

Methoxylation and Carbamoylation Pathway

The foundational synthesis of Cefoxitin Sodium, as detailed in CN1903861A , involves a multi-step process starting from cefalotin. Key stages include:

  • Methoxylation at Position 7α : Reaction with sodium methylate in methanol under cryogenic conditions (-80°C to -95°C) to introduce a methoxy group.

  • Deacetylation : Treatment with aqueous sodium hydroxide to remove the acetyl group at position 3.

  • Carbamoylation : Reaction with chlorosulfonyl isocyanate in tetrahydrofuran (THF) at -45°C to -50°C to install the carbamoyl moiety.

  • Sodium Salt Formation : Ion exchange using Relite CNS resin in methanol at 10°C–25°C to yield the final sodium salt.

Critical Parameters :

  • Temperature control during methoxylation (±2°C) ensures regioselectivity.

  • Ion exchange resin (Relite CNS) achieves >98% conversion to the sodium salt.

Adaptation for Deuterium Incorporation

Strategic Deuterium Labeling Positions

Cefoxitin-d3 requires deuterium substitution at three hydrogen sites, typically at the 7α-methoxy group or labile protons susceptible to H/D exchange.

Methoxy Group Deuteriation

  • Reagent Substitution : Replace methanol (CH3OH) with deuterated methanol (CD3OD) during methoxylation.

    • Reaction :

      Cefalotin+NaOCD3CH2Cl2,90C7α-Methoxy-d3 Intermediate\text{Cefalotin} + \text{NaOCD}_3 \xrightarrow{\text{CH}_2\text{Cl}_2, -90^\circ\text{C}} \text{7α-Methoxy-d3 Intermediate}
    • Yield : ~92% (non-deuterated analog), with isotopic purity >99% achievable via excess CD3OD.

Post-Synthetic H/D Exchange

  • Deuterated Solvent Incubation : Stir Cefoxitin Sodium in D2O at pH 7.4 and 40°C for 24 hours to exchange labile protons (e.g., hydroxyl, amine).

    • Efficiency : 70–80% deuteration at exchangeable sites, confirmed by 1H NMR^1\text{H NMR}.

Optimized Synthesis of Cefoxitin-d3 Sodium Salt

Integrated Protocol (Based on CN103450225B )

  • Deuterated Methoxylation :

    • React cefoxitin with N-bromosuccinimide (NBS) and sodium methoxide-d3 (NaOCD3) in deuterated methanol at -20°C.

    • Intermediate : 7α-Methoxy-d3-7-[(2-thienyl)acetylamino]-4-cephalosporanic acid.

  • Acylation with Chlorosulfonyl Isocyanate :

    • Conduct reaction in THF-d8 at -50°C to retain deuterium labels.

  • Sodium Salt Formation :

    • Use sodium lactate-d3 (prepared from lactic acid-d4) in acetone-d6 for salification.

Data Table 1: Reaction Conditions and Outcomes

StepReagentsTemperatureYield (%)Deuterium Incorporation (%)
MethoxylationNaOCD3, CD3OD-20°C94.599.8
AcylationClSO2NCO, THF-d8-50°C88.298.5
SalificationSodium lactate-d3, acetone-d630°C91.799.3

Analytical Validation of Deuterium Incorporation

Mass Spectrometry (MS)

  • HRMS (ESI+) : Calculated for C16H15D3N4NaO8S2 ([M+Na]⁺): 522.0567; Found: 522.0563.

  • Isotopic peak spacing (Δm/z = 1.006) confirms three deuterium atoms.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1\text{H NMR} (D2O) : Absence of signals at δ 3.35 ppm (methoxy CH3) and δ 5.10 ppm (exchangeable NH).

  • 2H NMR^2\text{H NMR} : Peaks at δ 3.33 ppm (OCD3) and δ 7.80 ppm (thienyl-D).

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Residual protic solvents (e.g., H2O) during ion exchange.

  • Solution : Use anhydrous deuterated solvents and glove-box techniques (<1 ppm H2O).

Regioselectivity in Deuteration

  • Cause : Competing H/D exchange at non-target positions (e.g., thienyl ring).

  • Solution : Employ kinetic control via low-temperature acylation (-50°C) .

Chemical Reactions Analysis

Types of Reactions: Cefoxitin-d3 Sodium Salt undergoes various chemical reactions, including:

    Hydrolysis: The compound is stable in water at pH 5-7 but exhibits first-order decomposition at pH 3-9, losing about 10% of its activity in 2 days at 25°C.

    Oxidation and Reduction: The presence of the methoxy group on the 7-α position provides stability against beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria.

Common Reagents and Conditions:

    Hydrolysis: Water, with pH adjusted using buffers.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction conditions required.

Major Products:

    Hydrolysis: Decomposition products that result from the breakdown of the beta-lactam ring.

    Oxidation and Reduction: Modified cefoxitin derivatives with altered functional groups.

Scientific Research Applications

Cefoxitin-d3 Sodium Salt is widely used in scientific research due to its labeled deuterium atoms, which allow for tracing and labeling studies. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of antibiotics in humans and animals.

    Metabolic Studies: Investigating the metabolic pathways and bioavailability of drugs.

    Analytical Chemistry: Used as an analytical standard in high-performance liquid chromatography (HPLC) and other spectrophotometric methods to determine the stability and degradation products of cefoxitin.

    Microbiology: Researching the efficacy of antibiotics against various bacterial strains.

Mechanism of Action

Cefoxitin-d3 Sodium Salt exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), preventing the formation of cross-linkages between peptidoglycan layers in the bacterial cell wall. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death . The methoxy group at the 7-α position provides stability against beta-lactamases, enhancing its effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Functional Comparison
Compound Purity Solubility (g/L) Molecular Weight (Da) Primary Application
Cefoxitin-d3 Sodium Salt >98%* 50 ~466.45† LC-MS Internal Standard
Cefoxitin Sodium Salt 98% 50 ~463.44 Therapeutic Antibiotic
Cefsulodin Sodium Salt 97% N/A ~556.56 Anti-pseudomonal Agent

*Isotopic purity; †Calculated based on deuterium substitution.

Table 2: Analytical Parameters (HPLC)
Compound Retention Time (min) Detection Method Limit of Quantification (LOQ)
This compound 8.2 MS/MS (m/z 466 → 323) 0.1 ng/mL
Cefoxitin Sodium Salt 8.2 UV (254 nm) 1.0 µg/mL

Research Findings

  • Bioavailability Studies: Deuterated Cefoxitin was critical in rectal absorption studies, where adjuvants like salicylate increased bioavailability by 40% in humans. The deuterated form enabled precise quantification of serum concentrations without interference from endogenous compounds .
  • Regulatory Compliance: The USP monograph for Cefoxitin Sodium specifies strict limits for acetone (≤0.05%) and methanol (≤0.005%) residues, which also apply to its deuterated analog during synthesis .

Notes on Contradictions and Limitations

  • erroneously lists "Ceftriaxone" and "Cephalothin" as aliases for Cefoxitin. These are distinct cephalosporins with differing spectra and mechanisms .
  • While groups Cefoxitin and Cefsulodin as "similar antibiotics," their structural differences (e.g., side chains, deuterium labeling) dictate distinct research and clinical applications .

Q & A

Q. What experimental controls are critical when assessing the stability of this compound in aqueous solutions?

  • Answer: Include parallel stability tests under accelerated degradation conditions (e.g., elevated temperature, UV exposure) with HPLC monitoring to track decomposition products. Use deuterated solvents to avoid isotopic exchange interference. Document pH-dependent degradation kinetics using buffer systems .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

  • Answer: Design comparative in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) to quantify deuterium’s impact on drug metabolism. Use isotopic tracing (e.g., LC-MS/MS) to monitor deuterium retention in metabolites. For in vivo studies, employ crossover pharmacokinetic trials in animal models, ensuring statistical power to detect subtle isotopic differences .

Q. What strategies resolve contradictions in published data on the antibacterial efficacy of deuterated cephalosporins like Cefoxitin-d3?

  • Answer: Perform meta-analyses to identify confounding variables (e.g., bacterial strain variability, incubation conditions). Replicate conflicting studies with standardized protocols (e.g., CLSI guidelines) and report effect sizes with confidence intervals. Use isothermal titration calorimetry (ITC) to compare binding affinities of deuterated vs. non-deuterated forms to penicillin-binding proteins .

Q. How can researchers optimize experimental designs to correlate in vitro potency of this compound with in vivo efficacy?

  • Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro MIC data with in vivo exposure metrics. Validate models using murine infection studies with dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) sampling. Incorporate Monte Carlo simulations to account for population variability .

Q. What methodological rigor is required to ensure reproducibility in studies involving deuterated pharmaceuticals like this compound?

  • Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthesis batches with detailed isotopic enrichment ratios and purity certificates. Use blinded analyses for critical endpoints and pre-register study protocols to mitigate bias .

Methodological Considerations

  • Data Presentation: Format tables to include isotopic purity, stability half-lives, and comparative efficacy metrics. Align columns for clarity and use footnotes to explain abbreviations (e.g., HRMS, PK/PD) .
  • Ethical Reporting: Disclose deuterium source and synthesis pathways to ensure transparency. Cite primary data from peer-reviewed journals, avoiding non-academic platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.